molecular formula C16H25NO7 B14756236 Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate CAS No. 2351-92-0

Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate

Cat. No.: B14756236
CAS No.: 2351-92-0
M. Wt: 343.37 g/mol
InChI Key: IRVHBGMXSVBTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 5-oxo-3-methylpyrrolidine-2,2,4-tricarboxylate
  • Triethyl 5-oxo-3-ethylpyrrolidine-2,2,4-tricarboxylate
  • Triethyl 5-oxo-3-butylpyrrolidine-2,2,4-tricarboxylate

Uniqueness

Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate stands out due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research applications .

Properties

CAS No.

2351-92-0

Molecular Formula

C16H25NO7

Molecular Weight

343.37 g/mol

IUPAC Name

triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate

InChI

InChI=1S/C16H25NO7/c1-5-9-10-11(13(19)22-6-2)12(18)17-16(10,14(20)23-7-3)15(21)24-8-4/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

IRVHBGMXSVBTSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.